molecular formula C7H10BrNO2S2 B8652924 5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole

5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole

Cat. No.: B8652924
M. Wt: 284.2 g/mol
InChI Key: RPNGOXYPTBAQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole: is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Bromination: The thiazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.

    Introduction of the Methylsulfonyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, leading to debromination and the formation of the corresponding thiazole derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as potassium carbonate (K2CO3) are used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole depends on its specific application:

    Antimicrobial Activity: The compound may inhibit microbial growth by interfering with essential enzymes or cellular processes.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation and survival.

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(methylsulfonyl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a thiazole ring.

    5-Bromo-2-methoxybenzenesulfonyl chloride: Contains a benzene ring with a methoxy and sulfonyl chloride group.

Uniqueness

    Thiazole Ring: The presence of the thiazole ring in 5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole imparts unique electronic and steric properties, making it distinct from similar compounds with different ring systems.

    Substitution Pattern:

Properties

Molecular Formula

C7H10BrNO2S2

Molecular Weight

284.2 g/mol

IUPAC Name

5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole

InChI

InChI=1S/C7H10BrNO2S2/c1-7(2,13(3,10)11)6-9-4-5(8)12-6/h4H,1-3H3

InChI Key

RPNGOXYPTBAQPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(S1)Br)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-{[2-(5-bromo-1,3-thiazol-2-yl)propan-2-yl]sulfonyl}propanoate (Example 70, Step 4, 500 mg, 1.403 mmol) was taken up in THF (15 mL) at room temperature, and NaOMe (25% in MeOH, 303 mg, 1.403 mmol) was added. After 30 min at room temperature, the suspension was evaporated to dryness, providing a white solid. The solid was taken back up in DMSO (5 mL), and methyl iodide (398 mg, 2.81 mmol) was added. After stirring for 2 h at room temperature, the reaction was diluted with water and extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated. Flash chromatography (0-40% ethyl acetate in hexanes) afforded of 5-bromo-2-[2-(methylsulfonyl)propan-2-yl]-1,3-thiazole (372 mg, 93%) as a colorless solid. MS ESI: [M+H]+ m/z 283.9/285.9.
Name
Methyl 3-{[2-(5-bromo-1,3-thiazol-2-yl)propan-2-yl]sulfonyl}propanoate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
303 mg
Type
reactant
Reaction Step Two
Quantity
398 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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